5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1989671-40-0
VCID: VC4870012
InChI: InChI=1S/C10H10FNO2.ClH/c11-9-2-1-7(10(13)14)8-5-12-4-3-6(8)9;/h1-2,12H,3-5H2,(H,13,14);1H
SMILES: C1CNCC2=C(C=CC(=C21)F)C(=O)O.Cl
Molecular Formula: C10H11ClFNO2
Molecular Weight: 231.65

5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride

CAS No.: 1989671-40-0

Cat. No.: VC4870012

Molecular Formula: C10H11ClFNO2

Molecular Weight: 231.65

* For research use only. Not for human or veterinary use.

5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride - 1989671-40-0

Specification

CAS No. 1989671-40-0
Molecular Formula C10H11ClFNO2
Molecular Weight 231.65
IUPAC Name 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C10H10FNO2.ClH/c11-9-2-1-7(10(13)14)8-5-12-4-3-6(8)9;/h1-2,12H,3-5H2,(H,13,14);1H
Standard InChI Key PYNAMYTXFFCWNR-UHFFFAOYSA-N
SMILES C1CNCC2=C(C=CC(=C21)F)C(=O)O.Cl

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Molecular Descriptors

The compound’s systematic IUPAC name is 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride, reflecting its bicyclic tetrahydroisoquinoline core, fluorine substituent, and carboxylic acid group protonated as a hydrochloride salt . Key identifiers include:

PropertyValueSource
CAS Number1989659-66-6
Molecular FormulaC10H11ClFNO2\text{C}_{10}\text{H}_{11}\text{ClFNO}_2
Molecular Weight231.65 g/mol
Alternative CAS Numbers0723EH (AK Scientific catalog)

Discrepancies in CAS numbers across sources (e.g., 928839-60-5 in ) arise from confusion with 5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, a structurally distinct analog lacking the isoquinoline bicyclic system .

Spectral and Physicochemical Properties

While experimental data on melting point, solubility, and spectral signatures (e.g., NMR, IR) are absent in available sources, computational predictions suggest:

  • LogP: ~1.2 (moderate lipophilicity due to fluorine and carboxylic acid groups).

  • pKa: Carboxylic acid group ≈ 2.5; amine group (protonated) ≈ 9.5 .

Synthesis and Manufacturing

Purification and Quality Control

Industrial-scale production likely employs:

  • Column Chromatography: For isolating the hydrochloride salt.

  • Recrystallization: Using ethanol/water mixtures to achieve >95% purity .

Applications in Pharmaceutical Research

Drug Discovery Scaffold

The compound’s rigid bicyclic structure and polar functional groups make it a privileged scaffold for:

  • Kinase Inhibitors: Analogous fluorinated tetrahydroisoquinolines exhibit activity against tyrosine kinases .

  • GPCR Modulators: Potential targeting of adrenergic and serotonin receptors due to structural similarity to natural alkaloids .

Preclinical Studies

While specific studies on this compound are unreported, related analogs demonstrate:

  • Anticancer Activity: IC50_{50} values ≤ 10 μM in breast cancer cell lines .

  • Antimicrobial Effects: Moderate inhibition of Staphylococcus aureus (MIC: 32 μg/mL) .

Hazard ClassCategorySignal Word
Skin Irritation2Warning
Eye Irritation2AWarning
Respiratory Irritation3Warning

Precautionary Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats .

  • Ventilation: Use fume hoods or well-ventilated areas to avoid inhalation of dust .

  • First Aid:

    • Skin Contact: Wash with soap and water; seek medical attention if irritation persists .

    • Eye Exposure: Rinse with water for 15 minutes; consult an ophthalmologist .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator